(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a 4-methylphenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other thiazolidinediones, which are known to act as insulin sensitizers.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione in biological systems involves its interaction with specific molecular targets. For instance, in the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar in structure and function to rosiglitazone, used in diabetes management.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness: (5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
InChI Key |
VUXDSWRSGDQYRJ-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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